[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a chemical compound characterized by its unique structure and potential applications in medicinal chemistry. This compound is derived from the combination of a cyclopropyl group and a pyrrolidine ring, which contributes to its biological activity and pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride belongs to the class of cyclic amines, specifically those containing nitrogen heterocycles. Its classification falls under pharmaceutical compounds with potential therapeutic applications due to its structural characteristics that allow interaction with biological targets.
The synthesis of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride can be accomplished through various chemical reactions, typically involving:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran), and stoichiometry of reactants to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride can be represented as follows:
The compound features a cyclopropane ring attached to a pyrrolidine group via a methylene bridge, contributing to its unique three-dimensional conformation .
The structural properties include:
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride participates in various chemical reactions typical of amines, including:
Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity towards desired products.
The mechanism of action for [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with biological targets, potentially including neurotransmitter receptors or enzymes. The presence of the cyclic structures allows for specific binding affinities due to conformational flexibility.
Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects .
Scientific Uses
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride has potential applications in:
The compound [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride represents a structurally complex molecule requiring precise systematic nomenclature. According to IUPAC conventions, the base organic structure is identified as 1-(1-cyclopropyl-3-pyrrolidinyl)methanamine, with the addition of two hydrochloride molecules forming the salt [1]. The CAS registry number 1609403-25-9 provides an unambiguous identifier for this specific chemical entity [1] [2] [5]. The molecular formula is C₈H₁₈Cl₂N₂, with an average molecular mass of 213.15 g/mol [1] [5]. The canonical SMILES representation (Cl.Cl.NCC1CCN(C2CC2)C1) accurately depicts the atomic connectivity: a pyrrolidine ring with an aminomethyl group at the 3-position and a cyclopropyl substituent on the ring nitrogen [1]. For stereochemical specificity, the InChIKey (REJXNBNPHGZOIV-UHFFFAOYSA-N) serves as a unique molecular fingerprint enabling precise database searches [1]. Alternative nomenclature includes 3-pyrrolidinemethanamine, 1-cyclopropyl-, dihydrochloride, which follows the Chemical Abstracts Service naming conventions [2] [8].
Table 1: Nomenclature and Identifiers of [(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 1-(1-cyclopropyl-3-pyrrolidinyl)methanamine dihydrochloride |
CAS Registry Number | 1609403-25-9 |
Molecular Formula | C₈H₁₈Cl₂N₂ |
Molecular Weight | 213.15 g/mol |
Canonical SMILES | Cl.Cl.NCC1CCN(C2CC2)C1 |
InChIKey | REJXNBNPHGZOIV-UHFFFAOYSA-N |
Other Synonyms | 3-Pyrrolidinemethanamine, 1-cyclopropyl-, hydrochloride (1:2) |
The stereochemistry of this compound presents significant pharmacological implications. Commercial sources specify the material as a racemic mixture (typically ≥95% purity), indicating the presence of equal parts of both enantiomers [5]. The pyrrolidine ring contains one chiral center at the 3-position carbon atom, generating two possible stereoisomers [8]. Research on structurally analogous compounds demonstrates that enantiopure forms frequently exhibit differentiated biological activities at therapeutic targets [6]. For instance, in dual-target μ-opioid receptor (MOR) agonist/dopamine D3 receptor (D3R) antagonists, the (S)-enantiomer of similar compounds often shows enhanced binding affinity and selectivity for dopamine receptors compared to the corresponding (R)-enantiomer [6] . This stereochemical preference arises from the differential complementarity of each enantiomer to the chiral binding pockets of target receptors. The current lack of commercial availability of resolved enantiomers for this specific compound represents a significant knowledge gap in structure-activity relationship studies.
The cyclopropyl substituent imparts unique conformational constraints and electronic properties that significantly differentiate this compound from analogs with alternative ring systems. Replacing the cyclopropyl group with larger cycloalkyl moieties (e.g., cyclohexyl) substantially increases hydrophobic bulk, potentially improving membrane permeability but simultaneously reducing dopamine receptor subtype selectivity [6]. Conversely, removal of the cyclopropyl group to yield unsubstituted 3-(aminomethyl)pyrrolidine eliminates the electron-donating character and ring strain effects that influence receptor binding interactions. Research on hybrid compounds containing trans-phenylcyclopropyl amine moieties demonstrates enhanced dopaminergic activity compared to cyclopropyl analogs, attributed to additional π-π stacking interactions with aromatic residues in receptor binding sites [6]. The cyclopropyl group in the subject compound offers an optimal balance between steric bulk, conformational restriction, and metabolic stability compared to larger cycloalkyl substituents.
Table 2: Structural Analogues with Modified Cycloalkyl Substituents
Structural Analog | Molecular Weight | Key Structural Differences | Pharmacological Implications |
---|---|---|---|
[(1-cyclopropyl-3-pyrrolidinyl)methyl]amine dihydrochloride | 213.15 | Cyclopropyl on N1 | Balanced D3R/MOR affinity |
1-(1-Cyclopropylpropyl)-3-methylpyrrolidin-3-amine | 182.31 | Cyclopropylpropyl chain, methyl on C3 | Increased lipophilicity (LogP -0.45) |
Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amine | 140.23 | Methyl on N1, amine directly on pyrrolidine | Reduced steric bulk near pharmacophore |
trans-Phenylcyclopropyl amine derivatives | Variable | Phenyl fused to cyclopropane | Enhanced D3R affinity via π-stacking |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: